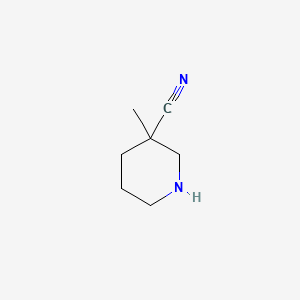

3-Methylpiperidine-3-carbonitrile

Description

3-Methylpiperidine-3-carbonitrile (CAS: Not explicitly provided in evidence, but related hydrochloride CAS: 1205749-97-8 , (3S,6S)-isomer CAS: 1374653-08-3 ) is a piperidine derivative featuring a nitrile group and a methyl substituent at the 3-position of the six-membered ring. Its molecular formula is C₇H₁₂N₂ (base form) or C₇H₁₃ClN₂ for its hydrochloride salt .

Key structural attributes:

- Nitrile group: Enhances metabolic stability and binding affinity in drug design.

- Methyl substituent: Influences steric and electronic properties, modulating reactivity.

- Piperidine scaffold: A common motif in CNS-targeting drugs and enzyme inhibitors.

Properties

IUPAC Name |

3-methylpiperidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-7(5-8)3-2-4-9-6-7/h9H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEWRZLZAGOSHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Methylpiperidine-3-carbonitrile typically involves the reaction of 3-methylpiperidine with cyanide. The process can be summarized in the following steps:

Reaction with Cyanide: 3-Methylpiperidine is reacted with a cyanide source to obtain this compound.

Hydrochloride Formation: The resulting this compound is then reacted with hydrochloric acid to generate this compound hydrochloride.

Industrial Production Methods

Industrial production methods for this compound may involve multi-stage hydrogenation processes using catalysts such as highly dispersed nickel. This method is efficient for the preparation of various piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Methylpiperidine-3-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

Substitution: The compound can undergo substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, phenylsilane can promote the formation and reduction of imine, initiate cyclization, and reduce piperidinone intermediates with iron complexes as catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidation states of the compound, while reduction reactions may produce amines.

Scientific Research Applications

Scientific Research Applications

- Chemistry 3-Methylpiperidine-3-carbonitrile hydrochloride serves as a building block in synthesizing complex organic molecules. It can undergo oxidation, reduction, and nucleophilic substitution reactions to create a variety of compounds.

- Biology This compound is utilized to study enzyme interactions and metabolic pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity.

- Medicine Researches investigate this compound hydrochloride for its potential therapeutic uses and as a precursor in synthesizing pharmaceutical agents.

- Industry This compound is used in the production of specialty chemicals and materials.

Chemical Reactions Analysis

This compound hydrochloride undergoes various chemical reactions:

- Oxidation Oxidizing agents like potassium permanganate or chromium trioxide can oxidize this compound, resulting in corresponding carbonyl compounds.

- Reduction Reducing agents like lithium aluminum hydride can perform reduction reactions, resulting in the formation of amines.

- Substitution Nucleophilic substitution reactions can occur, where the nitrile group is replaced by other functional groups using reagents like sodium methoxide or sodium ethoxide.

Case Studies

- Optimization of DMPK Properties: A study focused on optimizing the drug-like properties of piperidine derivatives found that introducing. (Note: Source deemed unreliable; information included cautiously).

Mechanism of Action

The mechanism of action of 3-Methylpiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to regulate crucial signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK. These interactions can lead to various biological effects, including inhibition of cell migration and cell cycle arrest .

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 3-Methylpiperidine-3-carbonitrile, emphasizing differences in functional groups, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

Nitrile-Containing Piperidines

- This compound: The nitrile group at the 3-position enhances polarity and metabolic stability compared to non-cyano analogs.

- 3-Benzyl-1-methyl-piperidine-3-carbonitrile : The benzyl substituent increases lipophilicity, improving blood-brain barrier penetration for CNS applications. This compound has been explored in antitumor research .

Pyridine and Piperazine Derivatives

- 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile : The piperazine ring introduces basicity and flexibility, facilitating interactions with G-protein-coupled receptors (e.g., 5-HT₁A). Its nitrile group stabilizes the binding conformation .

- 3-(Aminomethyl)pyridine: The aminomethyl group enables chelation with metal ions, making it useful in catalysis and corrosion inhibition. Unlike nitriles, it participates in hydrogen bonding .

Carboxylic Acid vs. Nitrile

- 3-Piperidinecarboxylic acid : The carboxylic acid group allows for salt formation and hydrogen bonding, critical in peptide mimetics. However, it is more prone to metabolic oxidation than nitriles .

Fused Heterocycles

- 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile : The fused pyrrole-pyridine system planarizes the structure, enhancing π-π stacking in kinase inhibitors. Its nitrile group directs regioselective functionalization .

Biological Activity

3-Methylpiperidine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring substituted with a methyl group and a carbonitrile functional group. The molecular formula is . The presence of the nitrile group enhances the compound's reactivity, making it a useful intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, its structural analogs have been studied extensively. Compounds containing piperidine rings often exhibit various biological activities, including:

- Anticonvulsant Activity : Studies have shown that piperidine derivatives can possess anticonvulsant properties. For instance, spirocyclic piperidine derivatives synthesized from this compound have demonstrated potential in this area.

- Antiviral Properties : Piperidine-based compounds have been investigated for their efficacy against coronaviruses. Research indicates that certain piperidine derivatives act as inhibitors of viral replication, specifically targeting the 3C-like protease (3CLpro) in coronaviruses such as SARS-CoV-2 .

- Receptor Modulation : The compound's structure allows for interactions with various receptors. For example, dual piperidine-based ligands have shown significant activity at histamine H3 and sigma-1 receptors, which are implicated in pain modulation .

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, structural similarities to other active piperidine derivatives suggest several possible pathways:

- Receptor Binding : The nitrogen atom in the piperidine ring can participate in hydrogen bonding and other interactions with receptor sites. This has been shown to be critical for the activity of ligands at histamine receptors .

- Enzyme Inhibition : Compounds derived from this compound may inhibit specific enzymes involved in disease processes, such as viral proteases. This inhibition can prevent viral replication and spread .

Case Studies and Research Findings

Several studies have highlighted the potential of piperidine derivatives, including those related to this compound:

- Antiviral Research : A study reported that certain piperidine derivatives showed IC50 values ranging from 0.15 to 0.82 μM against SARS-CoV-2, indicating strong antiviral activity .

- Pain Management : Dual receptor ligands based on piperidine structures exhibited high affinity for histamine H3 receptors (Ki values below 100 nM), suggesting their potential use in treating nociceptive and neuropathic pain .

- Antimicrobial Activity : Research on piperidinothiosemicarbazones revealed potent activity against Gram-positive bacteria, with MIC values demonstrating effectiveness against strains like S. epidermidis and M. luteus. .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.